-, (SP-4-3)-](/img/structure/B12871410.png)
Platinum, [ethylpropanedioato(2-)-O,O](2-pyridinemethanamine-N1, N2)-, (SP-4-3)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- is a platinum-based coordination compound. It is known for its unique structure, which includes ethylpropanedioato and pyridinemethanamine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- typically involves the reaction of platinum salts with ethylpropanedioic acid and pyridinemethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
This may involve the use of industrial reactors, automated purification systems, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylpropanedioato or pyridinemethanamine ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of platinum complexes with different ligands .
Scientific Research Applications
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.
Industry: It may be used in industrial processes that require platinum catalysts, such as in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal functions. This can result in the inhibition of DNA replication and transcription, as well as the disruption of protein activities .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug used in cancer treatment, with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy, known for its efficacy against colorectal cancer
Uniqueness
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum-based compounds.
Properties
Molecular Formula |
C11H13N2O4Pt- |
|---|---|
Molecular Weight |
432.32 g/mol |
IUPAC Name |
2-ethylpropanedioate;platinum(2+);pyridin-2-ylmethylazanide |
InChI |
InChI=1S/C6H7N2.C5H8O4.Pt/c7-5-6-3-1-2-4-8-6;1-2-3(4(6)7)5(8)9;/h1-4,7H,5H2;3H,2H2,1H3,(H,6,7)(H,8,9);/q-1;;+2/p-2 |
InChI Key |
IDZNJFULBADWGY-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C(=O)[O-])C(=O)[O-].C1=CC=NC(=C1)C[NH-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


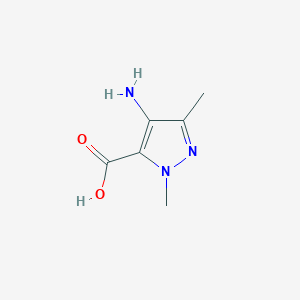
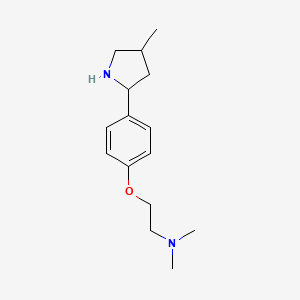

![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)

![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

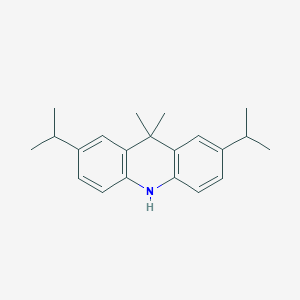

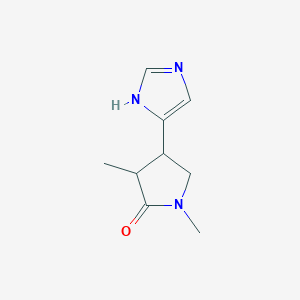
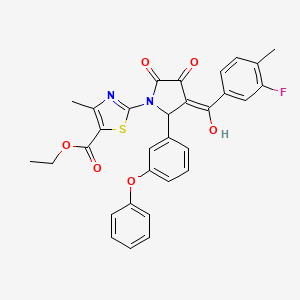
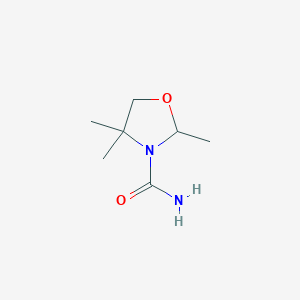
![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
